2-Chloro-1-(2,3-dihydroxyphenyl)ethanone
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Overview
Description
2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO3 It is a chlorinated derivative of acetophenone, featuring both chloro and dihydroxy functional groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(2,3-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 2-hydroxyacetophenone using reagents such as bromine in acetic acid or chloroform . The reaction typically requires controlled conditions, such as refluxing in acetic acid for a specified duration.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,3-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-1-(2,3-dihydroxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The dihydroxy groups can form hydrogen bonds with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(3-hydroxyphenyl)ethanone
Uniqueness
2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is unique due to the specific positioning of the chloro and dihydroxy groups on the phenyl ring. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-1-(2,3-dihydroxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,10,12H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOGWTRHJRGQKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213119 |
Source
|
Record name | Pyrocatechol, 3-chloroacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63704-55-2 |
Source
|
Record name | Pyrocatechol, 3-chloroacetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063704552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrocatechol, 3-chloroacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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